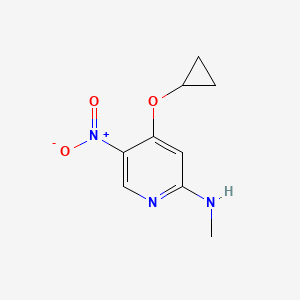
4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol . This compound belongs to the class of nitropyridines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The specific conditions for the synthesis of this compound may vary, but generally involve controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often employs continuous flow synthesis techniques. This approach minimizes the accumulation of potentially explosive nitration products and allows for safe scale-up of the synthesis process . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 4-Cyclopropoxy-N-methyl-5-aminopyridin-2-amine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways . The compound’s ability to form hydrogen bonds and participate in electron transfer reactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-nitropyridin-2-amine: This compound has a similar structure but lacks the cyclopropoxy group.
5-Cyclopropoxy-N-methyl-4-nitropyridin-2-amine: This is a positional isomer with the nitro group at the 4-position instead of the 5-position.
Uniqueness
4-Cyclopropoxy-N-methyl-5-nitropyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C9H11N3O3/c1-10-9-4-8(15-6-2-3-6)7(5-11-9)12(13)14/h4-6H,2-3H2,1H3,(H,10,11) |
InChI Key |
MGKLPSPGGYHIBR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















